molecular formula C34H44N6O4 B11550121 N,N'-bis(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)dodecanediamide

N,N'-bis(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)dodecanediamide

Cat. No.: B11550121
M. Wt: 600.8 g/mol
InChI Key: NIIAYWOKKWRELY-UHFFFAOYSA-N
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Description

N,N’-bis(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)dodecanediamide is a complex organic compound with a molecular formula of C34H44N6O4. This compound is characterized by its unique structure, which includes two pyrazolone rings connected by a dodecanediamide linker. The presence of phenyl groups and dimethyl substituents adds to its structural complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)dodecanediamide typically involves the reaction of 4-aminoantipyrine with dodecanedioic acid. The reaction is carried out in the presence of a suitable solvent, such as acetone, and requires heating to around 50°C with continuous stirring for several hours . The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed in precise stoichiometric ratios. The reaction conditions are carefully controlled to ensure high yield and purity. Advanced purification methods, such as high-performance liquid chromatography (HPLC), may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)dodecanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

N,N’-bis(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)dodecanediamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N,N’-bis(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)dodecanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N,N’-bis(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)ethanediamide: Similar structure but with a shorter linker.

    Dipyrone: Contains a pyrazolone ring but differs in its substituents and overall structure.

Uniqueness

N,N’-bis(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)dodecanediamide is unique due to its long dodecanediamide linker, which imparts distinct physical and chemical properties

Properties

Molecular Formula

C34H44N6O4

Molecular Weight

600.8 g/mol

IUPAC Name

N,N'-bis(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)dodecanediamide

InChI

InChI=1S/C34H44N6O4/c1-25-31(33(43)39(37(25)3)27-19-13-11-14-20-27)35-29(41)23-17-9-7-5-6-8-10-18-24-30(42)36-32-26(2)38(4)40(34(32)44)28-21-15-12-16-22-28/h11-16,19-22H,5-10,17-18,23-24H2,1-4H3,(H,35,41)(H,36,42)

InChI Key

NIIAYWOKKWRELY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CCCCCCCCCCC(=O)NC3=C(N(N(C3=O)C4=CC=CC=C4)C)C

Origin of Product

United States

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